Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate

Description

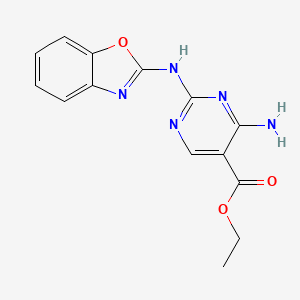

Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate (Compound ID: Y021-5631) is a pyrimidine derivative featuring a benzoxazole substituent at the 2-amino position and an ethyl ester group at the 5-carboxylate position .

Properties

IUPAC Name |

ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-2-21-12(20)8-7-16-13(18-11(8)15)19-14-17-9-5-3-4-6-10(9)22-14/h3-7H,2H2,1H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJNMNXDRZDMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)NC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminophenol with 4-amino benzaldehyde in ethanol using a catalyst such as titanium tetraisopropoxide (TTIP) under reflux conditions . This reaction forms the benzoxazole ring, which is then coupled with a pyrimidine derivative through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino positions.

Scientific Research Applications

Biological Activities

Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate has been studied for its diverse biological activities:

- Anticancer Activity : Several studies have reported the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, derivatives of similar compounds have shown significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial enzymes or membranes, leading to inhibition of growth .

- Enzyme Inhibition : this compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases like cancer and infections. This property is crucial for its therapeutic potential .

Case Study 1: Anticancer Activity

A study examined various derivatives of this compound against human leukemia cell lines. The results indicated that certain substitutions on the benzoxazole moiety significantly enhanced anticancer activity, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to specific proteins and enzymes involved in these pathways.

Comparison with Similar Compounds

Pyrimidine-5-carboxylate derivatives are widely explored for their medicinal and materials science applications. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Substituent Effects

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

- Structure: A methylthio (-SMe) group replaces the benzoxazole moiety at the 2-amino position.

- Properties :

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate

- Structure : Trifluoromethyl (-CF₃) substituent at the 2-position.

- Key Difference : The electron-withdrawing -CF₃ group may enhance metabolic stability but reduce nucleophilicity at the pyrimidine core compared to the benzoxazole analogue.

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]pyrimidine-5-carboxylate

- Structure : Adds a 4-chlorophenylsulfanylmethyl group at the 4-position of the pyrimidine ring .

- Key Difference : The chlorophenylsulfanylmethyl group introduces steric bulk and lipophilicity, which could influence membrane permeability and off-target interactions.

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Structure : Chlorine substituent at the 4-position and methylthio at the 2-position (CAS 5909-24-0) .

- Key Difference : The chloro group enhances electrophilicity, making this compound a reactive intermediate in nucleophilic substitution reactions, unlike the benzoxazole derivative .

Physicochemical and Functional Comparison

Biological Activity

Ethyl 4-amino-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H13N5O3

- Molecular Weight: 273.27 g/mol

- CAS Number: Not specified in available literature.

The compound features a pyrimidine core substituted with an ethyl group and a benzoxazole moiety, which are known for their pharmacological significance.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole and pyrimidine exhibit notable antimicrobial properties. A study demonstrated that compounds structurally related to this compound showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| Benzoxazole derivative A | S. aureus | 15 µg/mL |

| Pyrimidine derivative B | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study on similar pyrimidine derivatives revealed that they can induce apoptosis in cancer cell lines by modulating key signaling pathways . The specific mechanism involves the inhibition of cell proliferation through the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study:

In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 20 µM after 48 hours of exposure .

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide synthesis or DNA repair mechanisms, leading to impaired proliferation of cancer cells.

- Receptor Modulation: It may act as an antagonist or agonist at certain receptors involved in cell signaling pathways, influencing processes such as apoptosis and cellular differentiation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.